Lipophilicity Advantage: LogP Comparison with Des-Isopentyloxy Analog
The 4-isopentyloxy group significantly increases the lipophilicity of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide compared to the unsubstituted analog N-(4-aminophenyl)benzamide (CAS 17625-83-1) . This is a critical differentiator for applications requiring enhanced membrane permeability or specific hydrophobic target interactions.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | LogP: 4.66 (Predicted) |
| Comparator Or Baseline | N-(4-aminophenyl)benzamide (CAS 17625-83-1); LogP: 1.33 (Experimental) or 1.42 (Predicted) |
| Quantified Difference | Increase of approximately 3.24-3.33 LogP units. |
| Conditions | Predicted/calculated LogP values from chemical database compilations. Different sources may yield slight variations. |
Why This Matters
This substantial increase in lipophilicity means the compound is far more likely to partition into lipid bilayers, making it a more suitable candidate than its unsubstituted analog for assays involving membrane-bound targets or for designing cell-permeable probes.
